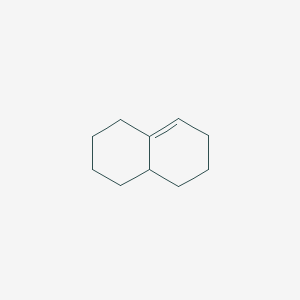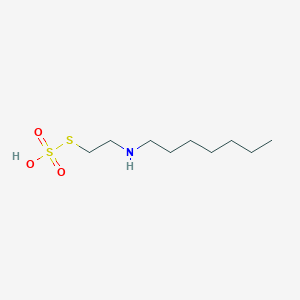
1-(2-Sulfosulfanylethylamino)heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Sulfosulfanylethylamino)heptane, also known as MESNA, is a sulfhydryl compound that is used in various scientific research applications. It is a water-soluble compound that is commonly used as a reducing agent and a protective agent for the prevention of drug-induced toxicities.
Wirkmechanismus
1-(2-Sulfosulfanylethylamino)heptane acts as a reducing agent by donating a sulfhydryl group to reactive metabolites of drugs, which prevents them from binding to cellular macromolecules and causing toxicities. It also acts as a protective agent by scavenging free radicals and protecting cells from oxidative stress. The mechanism of action of 1-(2-Sulfosulfanylethylamino)heptane is well understood and has been extensively studied.
Biochemische Und Physiologische Effekte
1-(2-Sulfosulfanylethylamino)heptane has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, protect against drug-induced toxicities, and have anti-cancer properties. 1-(2-Sulfosulfanylethylamino)heptane has also been shown to have a protective effect on the liver and kidneys, which are commonly affected by drug-induced toxicities.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Sulfosulfanylethylamino)heptane has several advantages for lab experiments, including its water solubility, ease of use, and well-understood mechanism of action. However, there are also limitations to its use, including its potential to interfere with certain assays and its limited stability in solution.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Sulfosulfanylethylamino)heptane. One area of interest is its potential as a cancer treatment. Further research is needed to determine its efficacy and safety as a cancer treatment. Another area of interest is its potential use in combination with other drugs to enhance their therapeutic effects and reduce their toxicities. Additionally, further research is needed to optimize the synthesis method of 1-(2-Sulfosulfanylethylamino)heptane to improve its yield and purity.
Conclusion:
In conclusion, 1-(2-Sulfosulfanylethylamino)heptane is a sulfhydryl compound that is used in various scientific research applications. It is synthesized by reacting 2-mercaptoethanol with sodium chloroacetate and sulfonating the resulting product with sulfuric acid. 1-(2-Sulfosulfanylethylamino)heptane acts as a reducing agent and a protective agent, and has been shown to have anti-cancer properties. Its advantages for lab experiments include its water solubility and well-understood mechanism of action, while its limitations include its potential to interfere with certain assays and limited stability in solution. There are several future directions for research on 1-(2-Sulfosulfanylethylamino)heptane, including its potential as a cancer treatment and its use in combination with other drugs.
Synthesemethoden
1-(2-Sulfosulfanylethylamino)heptane is synthesized by reacting 2-mercaptoethanol with sodium chloroacetate in the presence of sodium hydroxide. The resulting product is then sulfonated with sulfuric acid to produce 1-(2-Sulfosulfanylethylamino)heptane. The synthesis of 1-(2-Sulfosulfanylethylamino)heptane is a straightforward process that can be easily scaled up for larger production.
Wissenschaftliche Forschungsanwendungen
1-(2-Sulfosulfanylethylamino)heptane is used in various scientific research applications, including drug development, oxidative stress studies, and cancer research. It is commonly used as a reducing agent and a protective agent for the prevention of drug-induced toxicities. 1-(2-Sulfosulfanylethylamino)heptane has been shown to protect against the toxic effects of chemotherapy drugs such as cyclophosphamide and ifosfamide. It is also used in oxidative stress studies to evaluate the effects of oxidative stress on cells and tissues. Additionally, 1-(2-Sulfosulfanylethylamino)heptane has been shown to have anti-cancer properties and is being investigated as a potential cancer treatment.
Eigenschaften
CAS-Nummer |
1191-49-7 |
|---|---|
Produktname |
1-(2-Sulfosulfanylethylamino)heptane |
Molekularformel |
C9H21NO3S2 |
Molekulargewicht |
255.4 g/mol |
IUPAC-Name |
1-(2-sulfosulfanylethylamino)heptane |
InChI |
InChI=1S/C9H21NO3S2/c1-2-3-4-5-6-7-10-8-9-14-15(11,12)13/h10H,2-9H2,1H3,(H,11,12,13) |
InChI-Schlüssel |
BDADSRBGWZXOQY-UHFFFAOYSA-N |
SMILES |
CCCCCCCNCCSS(=O)(=O)O |
Kanonische SMILES |
CCCCCCCNCCSS(=O)(=O)O |
Synonyme |
Thiosulfuric acid S-[2-(heptylamino)ethyl] ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



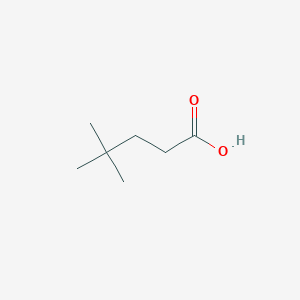
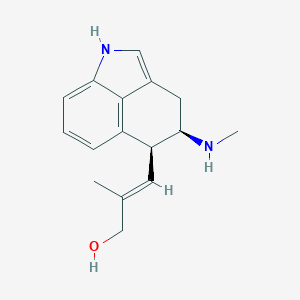
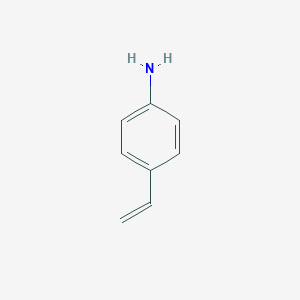
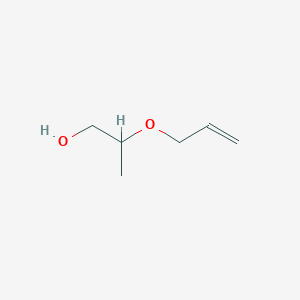
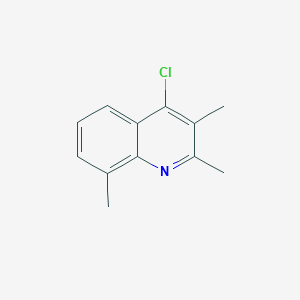
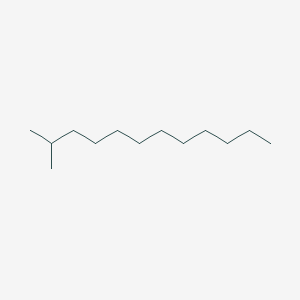

![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)





